molecular formula C6H8N2O B561292 3-Pyridinamine,4-methyl-,1-oxide(9CI) CAS No. 100114-04-3

3-Pyridinamine,4-methyl-,1-oxide(9CI)

Cat. No.: B561292
CAS No.: 100114-04-3
M. Wt: 124.143
InChI Key: GFECBPIDUOHYAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinamine,4-methyl-,1-oxide(9CI) typically involves the oxidation of 3-Pyridinamine,4-methyl- using an appropriate oxidizing agent. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions to ensure selective oxidation at the nitrogen atom .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to its primary use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling oxidizing agents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Pyridinamine,4-methyl-,1-oxide(9CI) involves its ability to participate in various chemical reactions due to the presence of the N-oxide group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine ring .

Comparison with Similar Compounds

    3-Pyridinamine,4-methyl-: The parent compound without the N-oxide group.

    4-Methylpyridine: Lacks the amino and N-oxide groups.

    3-Aminopyridine: Lacks the methyl and N-oxide groups.

Uniqueness: 3-Pyridinamine,4-methyl-,1-oxide(9CI) is unique due to the presence of both the amino and N-oxide groups, which confer distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

4-methyl-1-oxidopyridin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-3-8(9)4-6(5)7/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFECBPIDUOHYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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